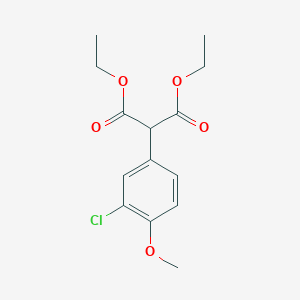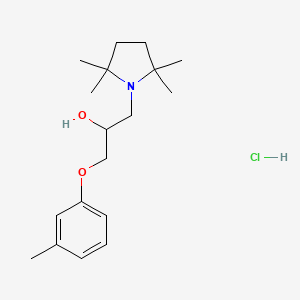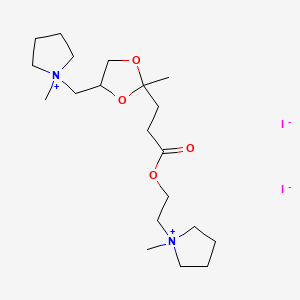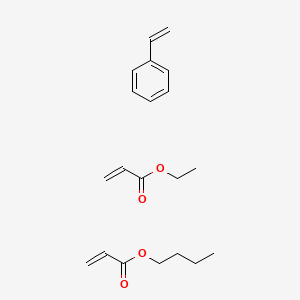
Diethyl (3-chloro-4-methoxyphenyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (3-chloro-4-methoxyphenyl)propanedioate is an organic compound with the molecular formula C13H17ClO5 It is a derivative of diethyl propanedioate, where the phenyl ring is substituted with a chlorine atom at the 3-position and a methoxy group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl (3-chloro-4-methoxyphenyl)propanedioate can be synthesized through a multi-step process. One common method involves the alkylation of diethyl propanedioate with 3-chloro-4-methoxybenzyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs in an ethanol solvent at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (3-chloro-4-methoxyphenyl)propanedioate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Hydrolysis: The major products are the corresponding carboxylic acids.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents.
Wissenschaftliche Forschungsanwendungen
Diethyl (3-chloro-4-methoxyphenyl)propanedioate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of functionalized materials with specific properties.
Wirkmechanismus
The mechanism of action of diethyl (3-chloro-4-methoxyphenyl)propanedioate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. The pathways involved in its reactions include nucleophilic substitution, ester hydrolysis, and redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A similar compound with two ester groups but without the phenyl ring substitution.
Diethyl 4-methoxyphenyl phosphate: Contains a methoxyphenyl group but differs in the phosphate ester linkage.
3-chloro-N-(4-methoxyphenyl)propanamide: Similar structure but with an amide group instead of ester groups.
Uniqueness
Diethyl (3-chloro-4-methoxyphenyl)propanedioate is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthetic applications and research .
Eigenschaften
CAS-Nummer |
39923-58-5 |
|---|---|
Molekularformel |
C14H17ClO5 |
Molekulargewicht |
300.73 g/mol |
IUPAC-Name |
diethyl 2-(3-chloro-4-methoxyphenyl)propanedioate |
InChI |
InChI=1S/C14H17ClO5/c1-4-19-13(16)12(14(17)20-5-2)9-6-7-11(18-3)10(15)8-9/h6-8,12H,4-5H2,1-3H3 |
InChI-Schlüssel |
ZJULMZMWBRTDGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)OC)Cl)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,3',4,4',5,5'-Hexamethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14665332.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14665341.png)
![1-[(e)-(4-Methylphenyl)diazenyl]pyrrolidine](/img/structure/B14665348.png)

![1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one](/img/structure/B14665355.png)
![1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene](/img/structure/B14665365.png)

![1-[(Dimethylamino)(methoxy)phosphoryl]-2-methylprop-1-en-1-yl 2,2-dimethylpropanoate](/img/structure/B14665375.png)

![(1E)-N,N'-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide](/img/structure/B14665393.png)
![Hexahydropyrido[2,1-c][1,4]oxazin-3(4H)-one](/img/structure/B14665404.png)
